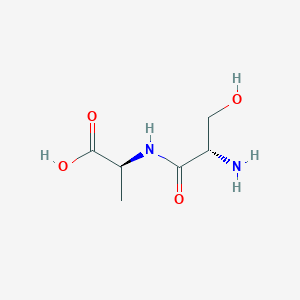

H-Ser-Ala-OH

Description

Significance of Dipeptides in Contemporary Peptide Science and Materials Design

Dipeptides, the simplest peptide units, are of considerable importance in modern science. dergipark.org.trdergipark.org.tr They are recognized as fundamental building blocks for the synthesis of more complex peptides and proteins. chemimpex.comnumberanalytics.com In the realm of materials science, dipeptides are gaining attention for their ability to self-assemble into well-defined nanostructures such as nanofibers, nanotubes, and hydrogels. dergipark.org.trmdpi.com This self-assembly is driven by non-covalent interactions like hydrogen bonding, electrostatic interactions, and hydrophobic forces. mdpi.com

The unique properties of dipeptide-based materials, including their biocompatibility, biodegradability, and the ease with which their functionality can be tuned, make them promising candidates for a range of applications. dergipark.org.trnih.gov These applications include drug delivery systems, scaffolds for tissue engineering, and components in bioelectronics. dergipark.org.trnih.gov The simplicity of dipeptides also allows for cost-effective synthesis and modification, further enhancing their appeal for materials design. dergipark.org.tracs.org

Scope and Objectives of Academic Research on H-SER-ALA-OH

Academic inquiry into this compound is multifaceted, with several key research objectives. A primary focus is its utility in peptide synthesis, where it serves as a foundational component for constructing larger, more complex peptide chains for pharmaceutical and biotechnological applications. chemimpex.com

Another significant area of research involves the study of its physicochemical properties and conformational dynamics. Understanding how this compound behaves in different environments, including its fragmentation pathways under mass spectrometry conditions, provides crucial insights into the fundamental nature of peptide bonds. Theoretical studies, often employing quantum chemical calculations, are used to analyze the conformational landscape of protected Ser-Ala dipeptides, which helps in understanding their stable geometries. researchgate.net

Furthermore, research explores the self-assembly potential of this compound and its derivatives. nih.gov While research on the self-assembly of unmodified this compound is less common than for aromatic dipeptides, studies on modified versions, such as those with N-terminal protecting groups like Fmoc, contribute to the broader understanding of how amino acid sequence influences the formation of supramolecular structures. frontiersin.orgnih.gov These investigations aim to control the assembly process to create novel materials with specific properties.

Historical Context of Dipeptide Research Relevant to this compound Systems

The study of peptides and dipeptides dates back to the early 20th century, with Emil Fischer's pioneering work on protein structure and peptide synthesis laying the groundwork for the field. numberanalytics.com Initially, dipeptides were sometimes considered mere artifacts or degradation products of proteins. nih.gov However, their crucial role as metabolic intermediates and bioactive molecules is now well-established. nih.gov

A pivotal moment in understanding peptide structure came nearly 50 years ago with the work of Ramachandran and his colleagues, who developed the Ramachandran plot using a dipeptide model to describe the allowable conformations of amino acid residues in a polypeptide chain. pnas.org This conceptual framework remains fundamental to structural biology.

The development of protecting groups for peptide synthesis, such as the benzyloxycarbonyl group introduced in 1932, was a major breakthrough that enabled the controlled synthesis of peptides. researchpublish.com This was followed by the development of other protecting groups like t-butyloxycarbonyl (t-Boc). researchpublish.com These advancements in synthetic methodology have been crucial for the synthesis and subsequent study of specific dipeptides like this compound. The ongoing research into dipeptides builds upon this rich historical foundation, continually expanding our knowledge of their structure, function, and application.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O4/c1-3(6(11)12)8-5(10)4(7)2-9/h3-4,9H,2,7H2,1H3,(H,8,10)(H,11,12)/t3-,4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSJMZMUVNKEENT-IMJSIDKUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)NC(=O)C(CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)O)NC(=O)[C@H](CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20426566 | |

| Record name | CHEMBL192867 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20426566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Serylalanine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029032 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

6403-17-4 | |

| Record name | L-Seryl-L-alanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6403-17-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | CHEMBL192867 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20426566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Serylalanine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029032 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Theoretical and Computational Investigations of Serine Alanine Dipeptide Conformational Landscape

Quantum Chemical Approaches to H-SER-ALA-OH Structure Elucidation

Quantum chemical calculations are powerful tools for investigating the molecular structure and properties of peptides at the atomic level. These methods provide detailed insights into the electronic structure and energetics of different conformations, which are crucial for understanding their relative stabilities and dynamic behavior.

Density Functional Theory (DFT) Methodologies for Serine-Alanine Dipeptide Analysis

Density Functional Theory (DFT) has emerged as a leading computational method for studying dipeptides like this compound. nih.govresearchgate.net DFT offers a favorable balance between computational cost and accuracy, making it suitable for exploring the complex potential energy surfaces of these molecules. Several functionals are commonly employed in these studies, each with its own strengths.

Commonly used DFT functionals for dipeptide analysis include:

B3LYP: A hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. It is widely used for its general reliability in predicting molecular geometries and energies. nih.govresearchgate.netaip.org

M06-2X: A high-nonlocality functional that is particularly well-suited for studying non-covalent interactions, such as hydrogen bonding, which are critical in determining peptide conformations. nih.govresearchgate.net

B3LYP-D3: This is the B3LYP functional augmented with Grimme's D3 dispersion correction, which improves the description of long-range van der Waals interactions. nih.govresearchgate.net

These DFT methods are instrumental in optimizing the geometries of various conformers, calculating their relative energies, and analyzing their vibrational frequencies to confirm that they correspond to true energy minima. researchgate.netresearchsquare.com

Basis Set Selection and Computational Parameters in this compound Studies

The choice of basis set in DFT calculations is crucial as it defines the set of mathematical functions used to represent the electronic wavefunctions. For dipeptides, Pople-style basis sets are frequently used, with the 6-311+G(d,p) and 6-311++G(d,p) basis sets being popular choices. nih.govresearchgate.netaip.orgresearchsquare.com

Key aspects of these basis sets include:

Triple-zeta valence: The "6-311" designation indicates that three different sizes of functions are used to describe the valence electrons, providing a more flexible and accurate representation.

Polarization functions (d,p): The "(d,p)" notation signifies the inclusion of d-functions on heavy atoms and p-functions on hydrogen atoms. These functions allow for the description of non-spherical electron distributions, which is essential for accurately modeling chemical bonds and intermolecular interactions.

Diffuse functions (+): The "+" or "++" indicates the addition of diffuse functions on heavy atoms (+) or on both heavy and hydrogen atoms (++). These functions are important for describing the behavior of electrons far from the nucleus, which is critical for systems with anions or weak interactions like hydrogen bonds. aip.org

Calculations are typically performed at a standard temperature of 298.15 K and a pressure of 1.0 atm to simulate standard laboratory conditions. researchsquare.com The GAUSSIAN suite of programs is a commonly used software package for these types of quantum chemical computations. aip.orgresearchsquare.com

Conformational Analysis of this compound

The flexibility of the peptide backbone and the interactions of the amino acid side chains give rise to a multitude of possible conformations for this compound. Understanding the distribution and stability of these conformers is key to deciphering the dipeptide's biological function.

Exploration of Stable Conformers in Gas and Condensed Phases

The conformational landscape of this compound has been extensively explored using computational methods in both the gas phase and in solution. nih.govresearchgate.netresearchsquare.com In the gas phase, the intrinsic properties of the molecule, free from solvent effects, can be studied. iiserpune.ac.in These studies often reveal a larger number of stable low-energy conformations compared to condensed phases. iiserpune.ac.in

For a protected serine-alanine dipeptide (N-formyl-D-serine-D-alanine-NH2), a comprehensive search starting from 243 possible initial structures identified 87 to 91 stable conformers in the gas phase. nih.govresearchgate.netresearchsquare.com The remaining initial structures migrated to more stable geometries during optimization. nih.govresearchgate.net To model the effect of a solvent environment, such as water, the Polarized Continuum Model (PCM) is often employed. researchsquare.com This model approximates the solvent as a continuous dielectric medium, allowing for the investigation of how the solvent influences the relative stability of different conformers. researchsquare.com

Ramachandran Map Analysis of Serine-Alanine Dipeptide and Beta-Turn Structures

The Ramachandran plot is an indispensable tool for visualizing the sterically allowed and disallowed regions of the backbone dihedral angles, phi (φ) and psi (ψ), of amino acid residues in a peptide. nih.govgersteinlab.org Analysis of the Ramachandran map for the serine-alanine dipeptide reveals a propensity for forming specific secondary structures, most notably β-turns. researchgate.netresearchsquare.comresearchgate.net

A β-turn is a secondary structural motif where the polypeptide chain reverses its direction, a structure stabilized by a hydrogen bond. Computational studies on a protected D-serine-D-alanine dipeptide have shown that the most stable conformer, denoted as γD–γL, falls within the β-turn region of the Ramachandran map. nih.govresearchgate.netresearchgate.net This suggests that the serine-alanine dipeptide has an intrinsic tendency to adopt a β-turn conformation. researchgate.netresearchgate.net

Table 1: Representative Dihedral Angles for β-Turn Types

| β-Turn Type | φi+1 | ψi+1 | φi+2 | ψi+2 |

|---|---|---|---|---|

| I | -60° | -30° | -90° | 0° |

| I' | +60° | +30° | +90° | 0° |

| II | -60° | +120° | +80° | 0° |

| II' | +60° | -120° | -80° | 0° |

Note: These are idealized values; deviations of ±30° are generally allowed. researchgate.net

Intramolecular Hydrogen Bonding Networks within this compound Conformations

Intramolecular hydrogen bonds are crucial for stabilizing the various conformations of this compound. researchgate.netacs.org These non-covalent interactions play a significant role in defining the folded structures of peptides. iiserpune.ac.in The Quantum Theory of Atoms in Molecules (QTAIM) is a powerful method used to analyze the nature and strength of these hydrogen bonds. researchgate.netresearchsquare.com

QTAIM analysis of the most stable γD–γL conformer of the protected serine-alanine dipeptide revealed the presence of three intramolecular hydrogen bonds, which contribute significantly to its stability. nih.govresearchgate.netresearchgate.net The formation of these hydrogen bonds is a key driving force for the adoption of the β-turn structure. The analysis of these weak interactions provides a deeper understanding of the forces that govern the conformational preferences of this dipeptide. rsc.org

Side-Chain and Backbone Conformational Interactions in Serine-Alanine Dipeptide

The conformational preferences of the seryl-alanine dipeptide are governed by a complex interplay of interactions between its side chains and the peptide backbone. acs.orgnih.gov Computational studies, particularly those employing density functional theory (DFT), have been instrumental in mapping the potential energy surface of this dipeptide and identifying its stable conformers. researchgate.net

The flexibility of amino acids is a key determinant of protein structure, influenced by intricate interactions like hydrogen bonding. ijcrt.org In the gas phase, isolated neutral amino acids reveal their intrinsic conformational preferences. ijcrt.org For the seryl-alanine dipeptide, theoretical explorations have identified numerous stable conformers. researchgate.net One study located 91 distinct conformers out of a possible 243, with the remaining structures migrating to more stable geometries. researchgate.net This migration pattern suggests that the dipeptide is more stable when the serine residue adopts βL, γD, and γL configurations, and the alanine (B10760859) residue is in γL and γD configurations. researchgate.net

A significant finding is that the most stable conformer, designated γD–γL, resides in the β-turn region of the Ramachandran map. researchgate.netscispace.com This suggests that the seryl-alanine dipeptide model is likely to adopt a β-turn conformation. researchgate.netscispace.com This stability is largely attributed to intramolecular hydrogen bonding. The γD–γL conformer is stabilized by three intramolecular hydrogen bonds. researchgate.net

The polarity of the side chain plays a crucial role in shaping the conformational landscape. acs.orgnih.gov In serine, the polar hydroxyl group can form hydrogen bonds with neighboring amide groups, which significantly influences the relative stability of different conformers. acs.org For instance, in N-acetyl-L-serinamide, a model for the serine residue, the C7eq conformer is the global minimum in terms of free energy, a stability conferred by favorable hydrogen bonding interactions. acs.orgnih.gov The presence of the polar side-chain in Ac-Ser-NH2 leads to a more complex energy landscape compared to its alanine counterpart. acs.org

The interaction between side chains and the backbone can also lead to destabilization of certain conformations. For example, the polyproline II (PII) conformer is significantly destabilized in serine compared to alanine because it loses all side-chain-to-backbone hydrogen bonding interactions. acs.orgnih.gov

Table 1: Key Conformational Features of Serine-Alanine Dipeptide and Related Models

| Feature | Description | Source |

| Most Stable Conformer | The γD–γL conformer is identified as the most stable, located in the β-turn region of the Ramachandran map. | researchgate.netscispace.com |

| Stabilizing Interactions | The stability of the γD–γL conformer is attributed to three intramolecular hydrogen bonds. | researchgate.net |

| Influence of Polarity | The polar side chain of serine creates a more complex potential energy landscape compared to non-polar side chains like alanine. | acs.org |

| Conformational Destabilization | The PII conformer is less stable in serine due to the loss of side-chain to backbone hydrogen bonds. | acs.orgnih.gov |

Electronic Structure and Spectroscopic Properties of this compound (Theoretical Derivations)

UV-Vis Spectroscopic Predictions and Electronic Transitions in Serine-Alanine Dipeptide

Theoretical calculations can predict the ultraviolet-visible (UV-Vis) spectra of molecules, providing insights into their electronic structure and transitions. nih.gov The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. nih.gov These transitions are typically between bonding (σ and π), non-bonding (n), and anti-bonding (σ* and π*) molecular orbitals.

For peptides like this compound, the primary chromophores are the amide bonds. The electronic transitions of interest are typically n → π* and π → π* transitions within the carbonyl group of the peptide bond. The n → π* transition involves the promotion of a non-bonding electron (from the oxygen lone pair) to an anti-bonding π* orbital. This transition is generally of lower energy (longer wavelength) and lower intensity because it is "symmetry forbidden." The π → π* transition, which promotes an electron from a bonding π orbital to an anti-bonding π* orbital, is of higher energy (shorter wavelength) and is an "allowed" transition, resulting in a more intense absorption.

A computational study on a protected seryl-alanine dipeptide (N-formyl-D-serine-D-alanine-NH2) predicted its UV-Vis spectrum to have five main electronic transition bands. researchgate.net These transitions were identified as being derived from n → π* transitions within the alanine moiety of the dipeptide structure. researchgate.net The presence of multiple bands suggests a complex interplay of electronic states and conformational effects on the spectroscopic properties of the dipeptide.

The Franck-Condon principle governs the intensities of vibrational fine structure in electronic spectra. It states that electronic transitions are much faster than nuclear motion, so the transition occurs with the nuclei in a fixed geometry. ufg.br This principle helps to explain the shape of absorption bands in the UV-Vis spectra of molecules in the gas phase. ufg.br In solution, these fine structures often merge into broad bands. ufg.br

Table 2: Predicted Electronic Transitions in a Seryl-Alanine Dipeptide Model

| Transition Type | Origin | Predicted Bands | Source |

| n → π* | Intra-ligand alanine moiety | Five main electronic transition bands | researchgate.net |

Natural Bond Orbital (NBO) Analysis for this compound Electronic Characterization

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study the electronic structure of molecules in terms of localized bonds and lone pairs, which aligns with the intuitive Lewis structure model. uni-muenchen.de It provides detailed information about electron density distribution, charge transfer, and intermolecular and intramolecular interactions. researchgate.net

NBO analysis transforms the complex, delocalized molecular orbitals into a set of localized one-center (lone pairs) and two-center (bonds) orbitals. uni-muenchen.de This allows for the quantification of donor-acceptor interactions, which are key to understanding phenomena like hydrogen bonding and hyperconjugation. uba.ar The stabilization energy E(2) associated with the delocalization of electron density from a filled (donor) NBO to an empty (acceptor) NBO can be calculated using second-order perturbation theory. uni-muenchen.de These interactions represent deviations from the idealized Lewis structure and are crucial for describing the molecule's actual electronic character. uni-muenchen.de

In the context of this compound, NBO analysis can elucidate the nature of the intramolecular hydrogen bonds that stabilize its various conformations. For example, the interaction between the lone pair of a carbonyl oxygen (donor) and the anti-bonding orbital of an N-H bond (acceptor) can be quantified to assess the strength of the hydrogen bond. ugm.ac.id This charge transfer from the proton acceptor's lone pair to the proton donor's anti-bonding orbital is a significant contributor to the stability of hydrogen bonds. ugm.ac.id

Furthermore, NBO analysis provides natural population analysis (NPA), which assigns a net charge to each atom in the molecule. uni-muenchen.deresearchgate.net This information is valuable for understanding the electrostatic potential and reactivity of different parts of the dipeptide. For instance, the analysis can reveal the charge distribution around the polar serine side chain and the peptide backbone, offering insights into how the molecule will interact with its environment.

Intramolecular Proton Transfer and Tautomerization Mechanisms in Serine-Containing Dipeptides (General Principles)

Intramolecular proton transfer is a fundamental chemical process that can occur in molecules containing both acidic and basic functional groups, such as amino acids and peptides. researchgate.net In serine-containing dipeptides, the hydroxyl group of the serine side chain, the amino group, and the carboxylic acid group can all participate in proton exchange reactions.

The tautomerization between the neutral and zwitterionic forms of amino acids is a classic example of intramolecular proton transfer. uv.es In the gas phase, the neutral form is typically more stable, while in aqueous solution, the zwitterionic form predominates. uv.es Theoretical studies on serine have shown that a neutral conformation where the carboxyl hydrogen is oriented towards the amino group is the most stable in the gas phase. uv.es The conversion to the zwitterionic form involves the transfer of this proton to the amino group. uv.es

The mechanism of proton transfer can be direct or assisted by solvent molecules. In some cases, a water molecule can act as a bridge, facilitating a concerted, asynchronous double proton transfer. researchgate.net The presence of intramolecular hydrogen bonds can also significantly influence the rate of these transformations. researchgate.net

In serine-containing peptides, the hydroxyl group of the serine side chain can participate in cooperative hydrogen bonding networks. uv.es For instance, the hydroxyl group can act as both a proton donor to a carbonyl oxygen and a proton acceptor from an amino group, which can stabilize certain conformations and influence the proton transfer pathways. uv.es Side chain fragmentation in dipeptides containing serine and methionine has been observed to be induced by intramolecular proton transfer to a hydroxy sulfuranyl radical formed at the neighboring methionine. ichtj.waw.pl

The study of proton transfer mechanisms is crucial for understanding enzymatic reactions, as many catalytic processes involve the shuttling of protons. biorxiv.org For example, in serine proteases, the catalytic serine and histidine residues undergo a concerted proton transfer during nucleophilic attack. biorxiv.org

Biomimetic and Materials Science Research Directions for Serine Alanine Dipeptide Analogues

Design Principles for Biomimetic Dipeptides and Peptide Conjugates

The design of biomimetic peptides and their conjugates is a foundational aspect of creating functional materials. This process involves the strategic selection and arrangement of amino acids to control self-assembly and impart desired properties. nih.govresearchgate.net The principles guiding this design are rooted in the fundamental non-covalent interactions that govern the structure and function of natural proteins, including hydrogen bonding, hydrophobic interactions, electrostatic forces, and π-π stacking. nih.govmdpi.com

Dipeptides, as the simplest peptide units, provide a minimalist system to study and apply these principles. frontiersin.org The sequence of the amino acids is a critical design element. For instance, the presence of hydrophobic residues often drives the initial aggregation in aqueous environments, while the specific side chains dictate the packing and final morphology of the assembled structures. mdpi.com In the case of H-SER-ALA-OH, the hydroxyl group of serine offers a site for hydrogen bonding, while the methyl group of alanine (B10760859) contributes a degree of hydrophobicity. vaia.com

Peptide conjugates, where the dipeptide is linked to other molecules such as polymers, lipids, or synthetic aromatic groups, expand the design possibilities. acs.org These conjugates can combine the self-assembling nature of the peptide with the specific functionalities of the conjugated moiety. For example, attaching a bulky aromatic group can enhance π-stacking interactions, a key driver for the self-assembly of many peptide conjugates into hydrogels and other nanostructures. acs.org The design of these conjugates also involves considering the linker chemistry, which can be either cleavable or stable, to control the release of a payload or the dynamic nature of the material. acs.org Recombinant DNA technology has also emerged as a powerful tool, allowing for the precise synthesis of peptide-protein conjugates with specific functionalities. unimib.it

The table below summarizes key design principles for biomimetic dipeptides and their conjugates.

| Design Principle | Description | Relevance to this compound |

| Amino Acid Sequence | The order and type of amino acids determine the fundamental interactions driving self-assembly. | The Ser-Ala sequence provides a balance of hydrophilicity (Serine) and hydrophobicity (Alanine). vaia.com |

| Side Chain Functionality | Specific chemical groups on the amino acid side chains dictate intermolecular interactions. | The hydroxyl group of Serine can participate in hydrogen bonding, influencing the assembled structure. researchgate.net |

| Chirality | The stereochemistry of the amino acids (L- or D-isomers) can significantly alter the packing and morphology of self-assembled structures. | Using D-amino acids can confer resistance to enzymatic degradation and lead to different supramolecular structures. nih.gov |

| Terminal Modifications | Capping the N-terminus or C-terminus with functional groups can modulate self-assembly and introduce new properties. | N-terminal modification with groups like Fluorenylmethyloxycarbonyl (Fmoc) is a common strategy to induce gelation. frontiersin.org |

| Conjugation | Attaching other molecules (polymers, chromophores, etc.) creates hybrid materials with combined functionalities. | Conjugating this compound to a photoactive molecule could create light-harvesting materials. |

| Environmental Triggers | Designing peptides that respond to changes in pH, temperature, or ionic strength allows for dynamic and stimuli-responsive materials. | The charge state of the termini of this compound is pH-dependent, offering a handle for controlled assembly. nih.gov |

This compound as a Model System for Bio-Inspired Materials

Short, self-assembling peptides are considered powerful models for understanding the fundamental principles of how proteins fold and assemble into functional structures. reading.ac.uk Dipeptides, in particular, offer a simplified yet informative platform for this purpose. While much of the research on dipeptide self-assembly has focused on aromatic-rich sequences like diphenylalanine (FF), the principles are broadly applicable to other dipeptides, including this compound. acs.orgnih.gov

The value of this compound as a model system lies in its simplicity and the specific functionalities of its constituent amino acids. Serine provides a polar hydroxyl group capable of forming hydrogen bonds, a crucial interaction in the formation of stable secondary structures like β-sheets, which are common motifs in self-assembled peptide materials. researchgate.net Alanine, with its small, non-polar methyl group, is known for its high propensity to form helical structures in larger peptides but in dipeptides contributes to the hydrophobic interactions that can drive assembly. researchgate.net

By studying the self-assembly of this compound under various conditions (e.g., concentration, pH, solvent), researchers can gain insights into the delicate balance of forces that control the formation of nanostructures. Computational modeling, such as density functional theory (DFT), can be used to predict the most stable conformations of the dipeptide and how these individual conformations translate into larger assemblies. researchgate.net This fundamental understanding is critical for the rational design of more complex peptide-based materials with tailored properties. uq.edu.au The study of simple model systems like this compound provides the foundational knowledge needed to engineer sophisticated bio-inspired materials for a wide range of applications.

Engineering Dipeptide Self-Assembly for Controlled Material Properties

The ability to control the self-assembly of dipeptides is paramount for creating materials with specific and predictable properties. By manipulating the conditions of assembly, it is possible to direct the formation of distinct nanostructures, such as fibers, tubes, spheres, and hydrogels. nih.gov

Development of Environmentally Friendly and Chemically Tunable Materials from Peptides

There is a growing demand for sustainable and environmentally friendly materials to replace conventional plastics and other non-biodegradable substances. mdpi.com Peptides, being composed of naturally occurring amino acids, are inherently biocompatible and biodegradable, making them excellent candidates for green materials. mdpi.comrsc.org Dipeptides like this compound can be synthesized efficiently, and their self-assembly into materials often occurs in aqueous solutions under mild conditions, further enhancing their green credentials. nih.gov

The chemical tunability of peptides allows for the creation of materials with a wide range of properties. By making small changes to the dipeptide sequence or by modifying the terminal groups, it is possible to significantly alter the resulting material's characteristics. frontiersin.org For example, the incorporation of specific amino acids can be used to create nanoporous materials capable of gas storage or separation. unimib.itrsc.org Furthermore, dipeptide-based hydrogels are being explored as environmentally benign alternatives in applications ranging from tissue engineering to controlled-release systems. nih.gov The use of dipeptides as building blocks for functional materials represents a move towards more sustainable and circular material life cycles. researchgate.net

Investigation of Piezoelectric, Mechanical, and Electrochemical Activity in Peptide Assemblies

Self-assembled peptide nanostructures can exhibit remarkable physical properties, including piezoelectricity, high mechanical strength, and electrochemical activity.

Piezoelectricity is the generation of an electric charge in response to applied mechanical stress. This property is inherent to materials with a non-centrosymmetric crystal structure. Many amino acids and peptides, due to their chiral nature, crystallize in such structures and therefore exhibit piezoelectricity. d-nb.info While the piezoelectric properties of this compound have not been extensively reported, studies on other dipeptides and amino acids provide a strong basis for its potential in this area. For example, diphenylalanine (FF) nanotubes have been shown to have a high piezoelectric coefficient. rsc.org Similarly, aromatic-rich dipeptides have demonstrated metal-like rigidity and high piezoelectricity. nih.govacs.org The piezoelectric response of amino acid crystals like β-glycine and alanine further supports the potential of peptide-based materials for applications in sensors, actuators, and energy harvesting devices. d-nb.info

Mechanical Properties: Self-assembled dipeptide nanostructures can possess exceptional mechanical rigidity. The Young's modulus of diphenylalanine nanotubes, for instance, has been measured to be in the range of 19-27 GPa, comparable to some metals. rsc.orgacs.org This high stiffness is attributed to the dense network of hydrogen bonds and aromatic interactions within the assembled structure. While this compound lacks aromatic rings, the extensive hydrogen bonding network facilitated by the serine hydroxyl group and the peptide backbone could contribute to the formation of mechanically robust materials. The mechanical properties of peptide hydrogels can also be tuned by altering the peptide sequence or concentration, allowing for the creation of materials with stiffness values that can mimic biological tissues. nih.gov

Electrochemical Activity: The electrochemical properties of peptides are also being explored for applications in biosensors and bioelectronics. While the peptide backbone itself is generally not electroactive under normal conditions, certain amino acid side chains can be. Furthermore, peptides can be conjugated with electrochemically active moieties to create functional materials. The termini of this compound, the amino and carboxyl groups, have pKa values that make their charge state dependent on the pH, which can be probed electrochemically. While direct electrochemical studies on this compound are limited, research on the electrochemical behavior of its constituent amino acids, serine and alanine, indicates that they can be detected electrochemically, often after fragmentation in the gas phase. researchgate.net Peptides containing serine and histidine have been used in the development of electrochemical sensors for metal ions, demonstrating the potential for peptide-functionalized materials in this area. mdpi.com

The table below summarizes the potential physical properties of this compound assemblies based on findings from analogous systems.

| Property | Potential in this compound Assemblies | Basis from Analogous Systems |

| Piezoelectricity | Likely to be piezoelectric due to its chiral nature and ability to form ordered, non-centrosymmetric crystals. | Alanine and other amino acids exhibit piezoelectricity. d-nb.info Aromatic dipeptides show strong piezoelectric responses. rsc.orgnih.gov |

| Mechanical Strength | Capable of forming mechanically robust structures through hydrogen bonding. | Diphenylalanine nanotubes have a Young's modulus comparable to metals. rsc.orgacs.org |

| Electrochemical Activity | Can be functionalized for sensing applications; termini are pH-responsive. | Serine-containing peptides have been used in electrochemical sensors for metal ions. mdpi.com |

Tailored Functional Peptide Nanostructures with Controlled Morphology

A key goal in peptide-based materials science is to control the morphology of the self-assembled nanostructures, as this directly influences their properties and applications. nih.gov By carefully designing the peptide sequence and controlling the assembly conditions, it is possible to create a variety of shapes, including nanofibers, nanotubes, nanospheres, and hydrogels. nih.gov

The choice of amino acids and their sequence is a primary determinant of morphology. For example, the alternation of hydrophobic and hydrophilic residues can lead to the formation of β-sheet structures that assemble into long fibers. nih.gov The introduction of bulky aromatic groups often leads to the formation of hydrogels. acs.org For this compound, the interplay between the hydrogen-bonding capacity of serine and the hydrophobicity of alanine, along with the influence of the terminal charges, will dictate the final assembled structure.

External factors such as pH, temperature, and solvent composition are also powerful tools for controlling morphology. nih.govreading.ac.uk Changing the pH can alter the charge on the peptide termini, affecting electrostatic interactions and potentially triggering a morphological transition. Similarly, the choice of solvent can influence the solubility of the peptide and the nature of the intermolecular interactions, leading to different assembled structures. mdpi.com Enzymatic modifications can also be used as a trigger for self-assembly, providing a high degree of control over the process. aimspress.com This ability to tailor the morphology of peptide nanostructures is crucial for their application in fields ranging from tissue engineering, where fibrillar scaffolds are needed, to drug delivery, where spherical micelles or vesicles might be preferred. nih.govresearchgate.net

Advanced Applications of Self-Assembled Peptide Nanomaterials in Materials Science

The unique properties of self-assembled peptide nanomaterials, including those derived from this compound analogues, open the door to a wide array of advanced applications in materials science. nih.govdovepress.com

One of the most promising areas is in biomedical engineering and regenerative medicine . Peptide hydrogels can serve as three-dimensional scaffolds that mimic the natural extracellular matrix, providing support for cell growth and tissue regeneration. frontiersin.orgresearchgate.net The biocompatibility and biodegradability of these materials are significant advantages in this context.

In the realm of nanoelectronics and biosensing , the piezoelectric properties of peptide nanostructures can be harnessed to create nanogenerators for powering small electronic devices or highly sensitive mechanical sensors. rsc.orgnih.gov Functionalizing peptide assemblies with specific recognition elements can lead to the development of highly selective biosensors for detecting molecules ranging from glucose to specific disease biomarkers. mdpi.com

Peptide nanomaterials are also finding use as templates for the synthesis of inorganic materials . The ordered structure of a self-assembled peptide fibril can be used to direct the growth of metallic or semiconductor nanowires, offering a bottom-up approach to fabricating components for electronic devices. frontiersin.org For example, dipeptide hydrogels have been used to template the formation of gold nanoparticles with controlled shapes.

Furthermore, the development of environmentally friendly materials from peptides is a significant application in itself. These materials can be used in packaging, as absorbents for pollutants, or in other applications where biodegradability is a key requirement. rsc.orgrsc.org The ability to create functional materials from simple, renewable building blocks like dipeptides is a cornerstone of sustainable materials science.

The table below highlights some of the advanced applications of self-assembled peptide nanomaterials.

| Application Area | Specific Use | Enabling Properties |

| Biomedical Engineering | Tissue engineering scaffolds, drug delivery vehicles. researchgate.netdovepress.com | Biocompatibility, biodegradability, tunable mechanical properties, ability to present bioactive signals. |

| Nanoelectronics | Piezoelectric nanogenerators, sensors, actuators. rsc.orgnih.gov | Piezoelectricity, high mechanical strength, self-assembly into ordered structures. |

| Biosensing | Selective detection of biomolecules and chemicals. mdpi.com | Functionalizable surfaces, stimuli-responsive behavior. |

| Catalysis | Nanoreactors, enzyme immobilization. acs.org | High surface area, stable porous structures. |

| Environmental Remediation | Biodegradable packaging, pollutant absorbents. rsc.orgrsc.org | Biodegradability, porous nature. |

Bio-Organic Electronic Materials Derived from Peptides (e.g., peptide nanowires for conductivity)

While proteins and peptides are generally considered to be electrical insulators, research into microbial nanowires has revealed that some peptide-based structures can exhibit remarkable electronic conductivity. nih.govnih.gov This has inspired the design of bio-organic electronic materials derived from peptides. A key source of inspiration is the bacterium Geobacter sulfurreducens, which produces electrically conductive pili (e-pili) composed entirely of protein. nih.gov

The conductivity of these natural nanowires is attributed to a high density of aromatic amino acids. nih.gov These aromatic side chains, when closely packed within the assembled peptide structure, can facilitate electron transport through π-π stacking, creating a pathway for charge to move along the nanowire. acs.orgresearchgate.net Mimicking this natural design principle, researchers have engineered synthetic peptides to create conductive biomaterials. researchgate.netuq.edu.au By incorporating aromatic amino acids like phenylalanine and tryptophan into peptide sequences designed to self-assemble, it is possible to create fibrillar structures with enhanced electronic properties. acs.orguq.edu.au

Conversely, replacing aromatic amino acids with aliphatic ones, such as alanine, has been shown to dramatically reduce conductivity. nih.gov For instance, a genetically modified strain of G. sulfurreducens expressing a pilin (B1175004) protein where five aromatic amino acids were replaced with alanine resulted in pili with conductivity more than 1,000-fold lower than the wild-type. nih.gov This highlights the critical role of aromaticity and demonstrates how the specific amino acid sequence, including residues like alanine, can be used to tune the electronic properties of peptide materials. nih.gov In a different approach, researchers demonstrated that coating double-stranded DNA with a cationic peptide containing alanine residues (KA6) increased the conductivity of the DNA by nearly a thousand-fold, creating a novel DNA-peptide conductive nanowire. mdpi.com

Table 2: Research Findings on Peptide Conductivity

| Peptide System | Key Design Feature | Conductivity Finding | Significance | Citation(s) |

| G. metallireducens pili | High abundance of aromatic amino acids (15.3%). | 5,000-fold more conductive than G. sulfurreducens wild-type pili. | Demonstrates the direct correlation between aromatic amino acid density and conductivity. | nih.gov |

| Aro-5 mutant pili | Five aromatic amino acids replaced with alanine. | Over 1,000-fold less conductive than wild-type. | Confirms that non-aromatic residues like alanine disrupt conductive pathways. | nih.gov |

| DNA-KA6 conjugate | Cationic peptide (one lysine (B10760008), six alanines) coated on dsDNA. | ~1,000-fold increase in conductivity compared to bare dsDNA. | Shows that peptide coatings can dramatically enhance the electronic properties of other nanomaterials. | mdpi.com |

| F6 vs. L6 peptides | F6 incorporates aromatic Phenylalanine; L6 contains non-aromatic Leucine. | F6 films were found to be 3.5 times more conductive than L6 films. | Provides a direct comparison showing aromatic residues enhance conductivity in designed peptide gels. | acs.org |

Dipeptide-Inspired Structures in Sensing and Catalysis

The specific chemical functionalities of amino acid side chains make dipeptides and their derivatives attractive candidates for designing structures with roles in molecular sensing and catalysis.

In catalysis, researchers have designed peptide systems that mimic the function of natural enzymes. For example, supramolecular catalysts based on coiled-coil peptide scaffolds can mimic nonribosomal peptide synthetases (NRPSs) to catalyze the formation of diketopiperazines and linear dipeptides. nih.gov In these systems, the active site residues, such as histidine, can provide general acid-base catalysis to accelerate the reaction. nih.gov Another area of research involves creating artificial organelles from dipeptide coacervates. These liquid droplets can encapsulate transition metal-based catalysts, creating protected microenvironments that allow for bioorthogonal chemical reactions to occur in aqueous solutions and even inside living cells. mpg.denih.gov While the Ser-His dipeptide has been proposed as a simple mimic of serine protease active sites for hydrolyzing ester and amide bonds, its catalytic efficacy remains a subject of investigation. researchgate.net

In the realm of sensing, biological systems provide a blueprint for how specific amino acid sequences are recognized. Mammalian cells possess sophisticated amino acid sensing mechanisms that regulate key metabolic pathways. For example, the membrane protein GPRC6A acts as a sensor that can be activated by various amino acids, including alanine and serine, to trigger downstream signaling pathways. mdpi.com Similarly, the transporter SNAT2, which moves neutral amino acids like alanine and serine into the cell, is also thought to function as a "transceptor," sensing amino acid availability and signaling to the central metabolic regulator mTORC1. mdpi.com These biological examples inspire the development of synthetic dipeptide-based sensors that could recognize specific molecules or changes in their environment.

Table 3: Dipeptide-Inspired Systems in Catalysis and Sensing

| System | Core Component | Function | Mechanism | Citation(s) |

| Artificial Organelles | Dipeptide coacervates | Bioorthogonal Catalysis | Encapsulate hydrophobic catalysts (e.g., ruthenium-based) in a protected microenvironment for reactions within cells. | mpg.denih.gov |

| NRPS Mimics | Coiled-coil peptide scaffolds | Dipeptide Synthesis | Self-assembly juxtaposes substrates for efficient aminoacyl transfer, with residues like Histidine providing catalytic activity. | nih.gov |

| Amino Acid Sensor | GPRC6A protein | Cellular Sensing | A G-protein coupled receptor on the cell surface that is activated by extracellular amino acids, including alanine and serine. | mdpi.com |

| Amino Acid Transceptor | SNAT2 transporter | Cellular Sensing & Transport | Transports neutral amino acids (alanine, serine) and simultaneously signals their availability to the mTORC1 pathway. | mdpi.com |

Recombinant DNA Technology for Scalable Biomimetic Peptide Production

While chemical synthesis is effective for producing short peptides, it faces challenges with cost and scalability for larger constructs. nih.gov Recombinant DNA technology offers a powerful and scalable alternative for producing biomimetic peptides. nih.govtandfonline.com This genetic engineering approach involves inserting a gene that codes for a specific peptide or protein into a host organism, such as the bacterium Escherichia coli, which then produces the desired molecule in large quantities. google.comevitria.com

This technology has several key advantages for producing peptide-based materials. First, it allows for the creation of large, complex, and functionally integrated constructs that are difficult to achieve through chemical methods. nih.gov Second, it ensures the production of uniform, high-purity peptides, which is crucial for applications where consistency is essential. nih.gov The scalability of recombinant production is a significant benefit; once a stable expression system is developed, large quantities of the target peptide can be manufactured, facilitating industrial and commercial applications. tandfonline.commit.edupnas.org

The process generally involves isolating the gene for the desired peptide, inserting it into a vector (like a plasmid), introducing the vector into a host cell, and then culturing the transformed cells to produce the peptide. evitria.com This method has been used to produce specific amino acids and dipeptides. For instance, processes have been developed for the industrial production of L-alanine by culturing recombinant E. coli that harbor the gene for L-alanine dehydrogenase. google.com Furthermore, enzymes like D-alanine-D-alanine ligases, which exhibit broad substrate specificity, have been cloned and expressed to facilitate the enzymatic production of various D-amino acid dipeptides. researchgate.net This demonstrates the power of recombinant DNA technology to provide a scalable and controlled manufacturing platform for the building blocks of advanced biomimetic materials.

Advanced Research Methodologies and Future Perspectives for H Ser Ala Oh Studies

Computational Modeling and Simulation for Predictive Dipeptide Design

Computational modeling and simulation have become indispensable tools for predicting the behavior of dipeptides like H-SER-ALA-OH, offering insights that guide experimental work and accelerate the design of novel peptide-based materials. arxiv.orgcam.ac.ukresearchgate.net These methods allow researchers to investigate the fundamental principles governing peptide self-assembly and to design sequences with specific, desired properties. tandfonline.comfrontiersin.org

A key application of computational modeling is in understanding the structure-activity relationships of peptides. mdpi.com For instance, molecular dynamics (MD) simulations can be used to study the conformational states and energy landscapes of dipeptides. github.com By simulating the interactions between peptide molecules and their environment, researchers can predict how changes in the amino acid sequence will affect the peptide's structure and function. ambermd.orgnih.gov This predictive power is crucial for the rational design of peptides with enhanced stability or specific binding affinities. nih.govnih.gov

Furthermore, computational approaches can be used to design and screen virtual libraries of peptides, identifying promising candidates for synthesis and experimental validation. nih.gov This in silico screening can significantly reduce the time and cost associated with traditional trial-and-error approaches to peptide design. frontiersin.org

Multi-Scale Modeling Approaches for Peptide Self-Assembly

The self-assembly of peptides into larger, ordered structures is a complex process that occurs across multiple length and time scales. researchgate.netrsc.org Multi-scale modeling approaches have emerged as a powerful strategy to study this phenomenon, bridging the gap between detailed atomic-level interactions and the macroscopic behavior of the resulting materials. tandfonline.comeuropean-mrs.com

These approaches typically integrate different levels of simulation, from all-atom (AA) models that provide high-resolution details of molecular interactions, to coarse-grained (CG) models that allow for the simulation of larger systems over longer timescales. nih.govnih.gov By combining these methods, researchers can gain a comprehensive understanding of the hierarchical nature of peptide self-assembly, from the initial formation of small oligomers to the growth of complex nanostructures like fibrils and hydrogels. researchgate.netrsc.org

For example, a multi-scale simulation might begin with a coarse-grained model to observe the initial stages of peptide aggregation, followed by a switch to a more detailed, all-atom model to investigate the specific interactions that drive the formation of stable structures. nih.gov This approach has been successfully applied to study the self-assembly of various peptides, providing insights into the mechanisms that govern the formation of different morphologies, such as nanotubes and fibrils. tandfonline.com

Table 1: Comparison of Modeling Approaches in Peptide Research

| Modeling Approach | Description | Key Applications | Relevant Findings for Dipeptides |

| Molecular Dynamics (MD) Simulations | Simulates the physical movements of atoms and molecules. | Studying conformational changes, protein folding, and ligand binding. ambermd.orgnih.gov | Can predict stable conformations and energy landscapes of dipeptides like Alanine (B10760859) Dipeptide. github.com |

| Coarse-Grained (CG) Modeling | Simplifies the representation of a molecule to reduce computational cost. | Simulating large-scale phenomena like self-assembly and membrane interactions over long timescales. nih.govnih.gov | Used to study the association of 55 different dipeptides, revealing correlations between hydrophobicity and aggregation. nih.gov |

| Multi-Scale Modeling | Integrates different levels of simulation (e.g., AA and CG) to study processes spanning multiple scales. nih.gov | Investigating hierarchical self-assembly of peptides into complex nanostructures. researchgate.netrsc.org | Provides insights into the evolution and dynamics of hierarchical self-assembly from the molecular to the mesoscale. researchgate.netrsc.org |

| Quantum Mechanics (QM) | Based on the principles of quantum physics to provide a highly accurate description of electronic structure. | Studying reaction mechanisms and electronic properties. | Used to study the conformational analysis of N-formyl-D-serine-D-alanine-NH2 dipeptide. researchgate.net |

Data-Driven Approaches in Peptide Research

The field of peptide research is increasingly benefiting from data-driven approaches, which leverage the power of machine learning and large datasets to uncover complex patterns and relationships. arxiv.orgcam.ac.ukresearchgate.net These methods are transforming how researchers analyze experimental data, predict peptide properties, and design new sequences with desired functionalities. nih.govoup.com

Machine learning models, for example, can be trained on large datasets of peptide sequences and their corresponding properties to predict the activity, toxicity, or stability of new peptides. nih.govbiorxiv.org This can significantly accelerate the discovery of promising peptide candidates for therapeutic or biotechnological applications. nih.gov Furthermore, machine learning is being used to analyze complex data from high-throughput screening experiments, helping to identify key features that determine a peptide's function. plos.org

Data Mining with Large Language Models for Peptide Assembly Databases

A significant challenge in peptide research has been the lack of a comprehensive and systematic understanding of the factors that govern peptide self-assembly. arxiv.orgcam.ac.ukresearchgate.net To address this, researchers are now turning to data mining techniques, facilitated by large language models (LLMs), to create and analyze vast databases of peptide assembly information. arxiv.orgcam.ac.ukresearchgate.netarxiv.orgzenodo.org

This innovative approach involves curating extensive datasets from the scientific literature, combining manual expert processing with automated information extraction by LLMs. arxiv.orgcam.ac.ukresearchgate.net These databases contain information on peptide sequences, experimental conditions, and the resulting self-assembled structures. arxiv.orgcam.ac.ukresearchgate.net By applying machine learning algorithms to these databases, researchers have been able to develop models that can predict the self-assembly behavior of peptides with high accuracy. arxiv.orgcam.ac.ukresearchgate.net

Fine-tuning LLMs specifically for peptide literature mining has shown to significantly improve the efficiency and accuracy of extracting relevant data from scientific publications. arxiv.orgcam.ac.uk This workflow not only accelerates the exploration of potential self-assembling peptide candidates but also deepens our fundamental understanding of the mechanisms driving this process. arxiv.orgcam.ac.ukresearchgate.net

Table 2: Data-Driven Methodologies in Peptide Research

| Methodology | Description | Application in Peptide Research | Example |

| Machine Learning (ML) | Algorithms that learn from data to make predictions or decisions. nih.govoup.com | Predicting peptide properties like antimicrobial activity, toxicity, and foldability. nih.govbiorxiv.orgplos.org | ML models trained on alanine scanning data can predict peptide foldability with high accuracy. plos.org |

| Large Language Models (LLMs) | AI models trained on vast amounts of text data to understand and generate human-like language. arxiv.orgcam.ac.ukresearchgate.net | Assisting in the creation of peptide assembly databases by mining scientific literature. arxiv.orgcam.ac.ukresearchgate.netarxiv.orgzenodo.org | A fine-tuned GPT model demonstrated superior performance in extracting information about peptide self-assembly from publications. arxiv.orgcam.ac.uk |

| Data Mining | The process of discovering patterns and other valuable information from large datasets. | Identifying the rules that govern peptide self-assembly from curated databases. arxiv.orgcam.ac.ukresearchgate.net | A database of over 1,000 experimental entries was created to train ML models for peptide assembly phase classification. arxiv.orgcam.ac.ukresearchgate.net |

| Deep Learning | A subset of machine learning based on artificial neural networks with multiple layers. oup.com | Recognizing antimicrobial peptides and predicting peptide properties for mass spectrometry. oup.comnih.gov | Deep neural networks are used to identify position-invariant AMP sequence patterns. oup.com |

This compound as a Subject in Peptide Screening and Functional Analysis

This compound is a dipeptide that can be identified through peptide screening, a research method used to find active peptides, often through immunoassays. medchemexpress.com This technique is valuable for investigating protein interactions, conducting functional analysis, and screening for epitopes, particularly in the context of agent research and development. medchemexpress.com

The individual amino acids, serine and alanine, are frequently used in mutagenesis studies, such as alanine scanning, to probe the importance of specific residues for a peptide's function and stability. mdpi.comnih.govplos.org For example, mutating a residue to alanine can reveal its contribution to the peptide's activity or structure. nih.gov Similarly, serine is a common residue in catalytic triads of enzymes and its role is often investigated through site-directed mutagenesis. lifechemicals.com

High-throughput screening (HTS) assays are also employed to identify inhibitors of enzymes that utilize alanine or serine in their mechanisms, such as alanine racemase. researchgate.netnih.gov These screens can test thousands of compounds to find novel inhibitors with potential therapeutic applications. nih.govnih.gov

Future Avenues and Unexplored Research Directions for Serine-Alanine Dipeptide Systems

The study of simple dipeptide systems like this compound opens up numerous avenues for future research. While much is known about the self-assembly of longer peptides, the fundamental principles governing the behavior of short dipeptides remain a rich area for exploration. frontiersin.orgchinesechemsoc.org

One promising direction is the investigation of serine-alanine dipeptides as building blocks for novel biomaterials. european-mrs.com Their simplicity and potential for self-assembly into well-defined nanostructures make them attractive candidates for applications in tissue engineering, drug delivery, and biosensing. frontiersin.orgchinesechemsoc.org Understanding how to control their self-assembly through changes in environmental conditions or chemical modifications could lead to the development of "smart" materials with tunable properties. rsc.org

Another area of interest lies in the potential catalytic activity of serine-alanine dipeptides. The dipeptide seryl-histidine (Ser-His) has been shown to possess hydrolase activity, acting as a minimalistic analogue of serine hydrolases. mdpi.com Investigating whether this compound or related dipeptides exhibit similar catalytic properties could provide insights into the origins of enzyme function and pave the way for the design of simple, efficient organocatalysts. mdpi.com

Furthermore, the role of D-amino acids, including D-serine and D-alanine, in biological systems is an emerging field of study. nih.gov These "unnatural" amino acids have been found to play regulatory roles in bacteria and are involved in processes like biofilm disassembly. nih.gov Exploring the properties and potential applications of dipeptides containing D-serine or D-alanine could lead to the discovery of novel antimicrobial agents or signaling molecules.

Finally, continued advancements in computational modeling and data-driven approaches will undoubtedly play a crucial role in shaping the future of serine-alanine dipeptide research. frontiersin.org These tools will enable a more rational and efficient exploration of the vast chemical space of dipeptide modifications, leading to the discovery of new systems with tailored functionalities.

Q & A

Basic: What experimental methodologies are recommended for synthesizing H-SER-ALA-OH with high purity?

To synthesize this compound, solid-phase peptide synthesis (SPPS) is widely used due to its efficiency in controlling stereochemistry and minimizing side reactions . Key steps include:

- Coupling reagents : Use HBTU or HATU with DIPEA for activating carboxyl groups.

- Deprotection : 20% piperidine in DMF for Fmoc removal.

- Cleavage : TFA cocktail (e.g., TFA:water:TIPS = 95:2.5:2.5) to release the peptide from the resin.

- Purification : Reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) to achieve >95% purity. Validate with LC-MS and NMR (¹H, ¹³C) .

Advanced: How can researchers resolve contradictions in reported stability data for this compound under physiological conditions?

Discrepancies in stability studies often arise from variations in experimental design:

- pH and temperature control : Ensure buffers (e.g., PBS, pH 7.4) are degassed and temperature (±0.5°C) is tightly regulated during incubation .

- Analytical consistency : Use standardized HPLC protocols (e.g., same column type, flow rate) to compare degradation rates across studies.

- Statistical validation : Apply ANOVA to assess inter-lab variability, and report confidence intervals for degradation half-lives .

Example: A 2024 study found that discrepancies in half-life (ranging from 2–8 hours) were linked to differences in buffer ionic strength .

Basic: What spectroscopic techniques are critical for characterizing this compound’s structure?

- NMR : ¹H NMR (D₂O, 500 MHz) to confirm backbone amide protons and side-chain resonances. ¹³C NMR for carbonyl and α-carbon assignments.

- IR spectroscopy : Detect amide I (1640–1680 cm⁻¹) and amide II (1520–1550 cm⁻¹) bands to verify peptide bonding.

- Circular Dichroism (CD) : Assess secondary structure propensity in aqueous vs. organic solvents .

Advanced: How can computational modeling optimize this compound’s interaction with target enzymes?

- Molecular Dynamics (MD) : Simulate dipeptide-enzyme binding using AMBER or GROMACS. Focus on hydrogen bonding (e.g., Ser-OH with catalytic residues) and conformational flexibility.

- Free Energy Calculations : Use MM-PBSA to predict binding affinities. Compare with experimental ITC (Isothermal Titration Calorimetry) data .

- Validation : Cross-reference docking results (AutoDock Vina) with mutagenesis studies to identify critical residues .

Basic: What are the best practices for ensuring reproducibility in this compound synthesis?

- Documentation : Record exact molar ratios, reaction times, and purification gradients.

- Reference standards : Use commercially available Ser-Ala dipeptides (e.g., Sigma-Aldrich) as controls.

- Open data : Share raw HPLC chromatograms and NMR spectra in supplementary materials .

Advanced: How should researchers design experiments to investigate this compound’s role in peptide aggregation?

- Kinetic assays : Monitor aggregation via Thioflavin T fluorescence (ex/em = 440/490 nm) under varying pH/temperature.

- TEM imaging : Compare fibril morphology in Tris-HCl (pH 8.5) vs. acetate (pH 4.5) buffers.

- Control variables : Include D-Ala or L-Ser substitutions to isolate stereochemical effects .

Basic: How can researchers validate the absence of racemization in synthesized this compound?

- Chiral HPLC : Use a Chirobiotic T column with ethanol/water mobile phase to separate L/D enantiomers.

- Marfey’s reagent : Derivatize hydrolyzed dipeptide and compare retention times with L-Ser and L-Ala standards .

Advanced: What strategies address low yields in large-scale this compound production?

- Scale-up adjustments : Replace SPPS with solution-phase synthesis for >10g batches. Optimize coupling steps using DIC/Oxyma Pure to reduce racemization.

- In-line analytics : Implement PAT (Process Analytical Technology) tools like FTIR for real-time monitoring.

- Cost-benefit analysis : Compare resin reuse efficiency (e.g., Wang vs. Rink amide resins) using DOE (Design of Experiments) .

Methodological Notes

- Data integrity : Use tools like MestReNova for NMR processing and OpenChrom for HPLC peak integration. Cross-validate with triplicate runs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.